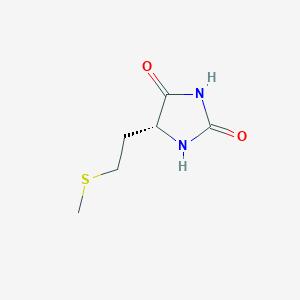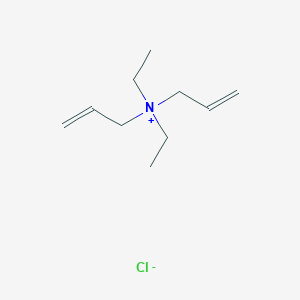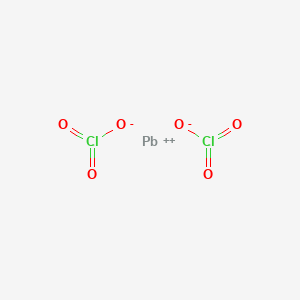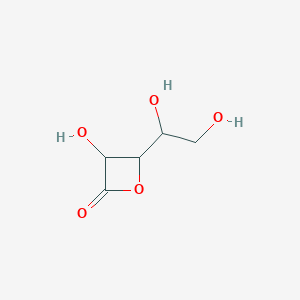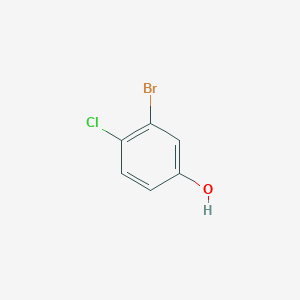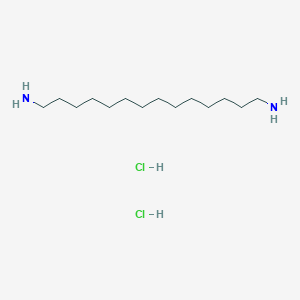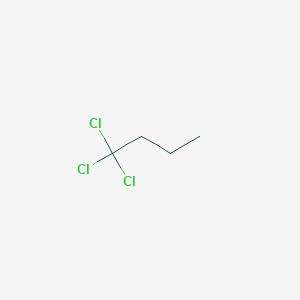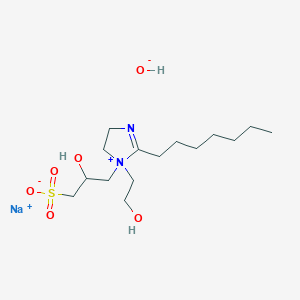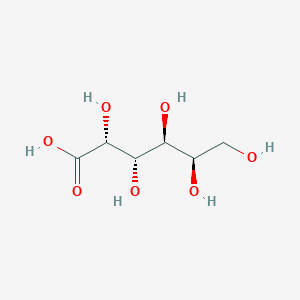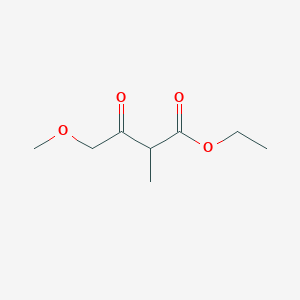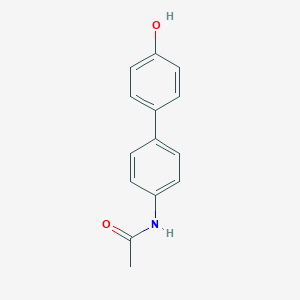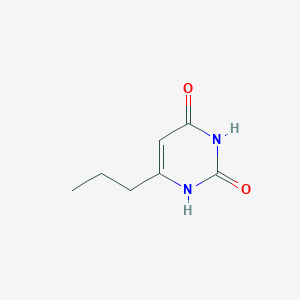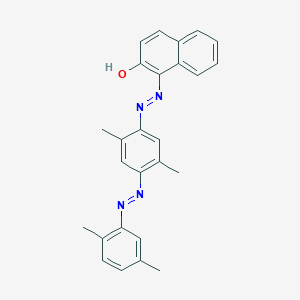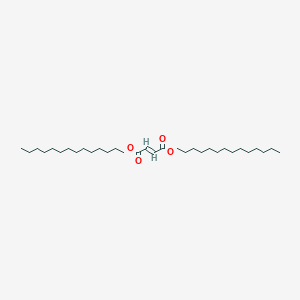
Ditetradecyl fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditetradecyl fumarate is a synthetic compound that has been found to have potential therapeutic applications in various diseases. It is a member of the fumarate family of compounds, which are known to have anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of ditetradecyl fumarate is not fully understood. However, it is believed that it works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in regulating the expression of antioxidant and anti-inflammatory genes. This activation leads to the upregulation of various genes involved in antioxidant defense and the downregulation of genes involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
Ditetradecyl fumarate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, which can help in preventing or treating various diseases. It has also been found to improve mitochondrial function, which can help in improving energy production in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ditetradecyl fumarate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, its limitations include its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
For research include investigating its mechanism of action, identifying its potential therapeutic applications in other diseases, and improving its solubility and bioavailability.
Métodos De Síntesis
Ditetradecyl fumarate can be synthesized by using a simple esterification reaction. The reaction involves the reaction of fumaric acid with tetradecanol in the presence of a catalyst such as sulfuric acid. The resulting product is ditetradecyl fumarate, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Ditetradecyl fumarate has been found to have potential therapeutic applications in various diseases such as multiple sclerosis, cancer, and Alzheimer's disease. It has been shown to have anti-inflammatory and antioxidant properties, which can help in reducing inflammation and oxidative stress in the body.
Propiedades
Número CAS |
10341-03-4 |
|---|---|
Nombre del producto |
Ditetradecyl fumarate |
Fórmula molecular |
C32H60O4 |
Peso molecular |
508.8 g/mol |
Nombre IUPAC |
ditetradecyl (E)-but-2-enedioate |
InChI |
InChI=1S/C32H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-31(33)27-28-32(34)36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26,29-30H2,1-2H3/b28-27+ |
Clave InChI |
DYVHFPDDBMMBAX-BYYHNAKLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
Otros números CAS |
10341-03-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



